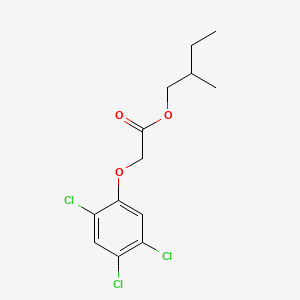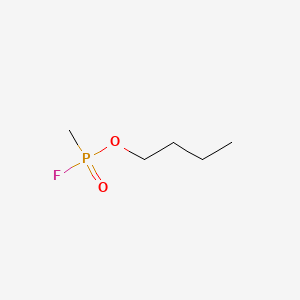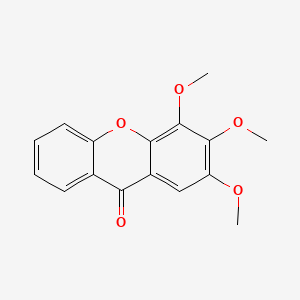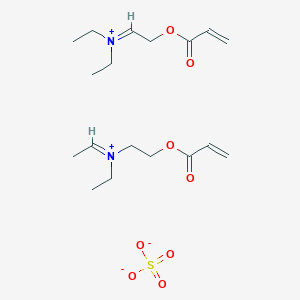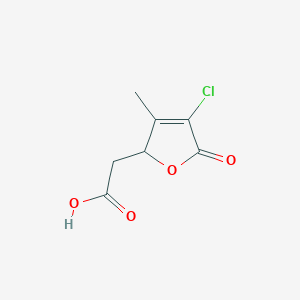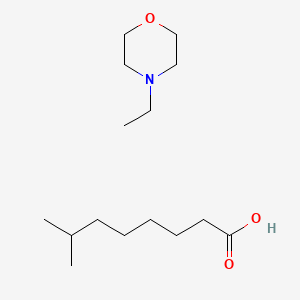
Einecs 298-617-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves the reaction of citric acid (1,2,3-Propanetricarboxylic acid, 2-hydroxy-) with ethanolamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where citric acid and ethanolamine are combined under optimized conditions. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with other amines: These compounds have similar structures but differ in the amine component.
Citric acid derivatives: Compounds derived from citric acid with different substituents.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine is unique due to its specific combination of citric acid and ethanolamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
93820-38-3 |
|---|---|
Molekularformel |
C15H31NO3 |
Molekulargewicht |
273.41 g/mol |
IUPAC-Name |
4-ethylmorpholine;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H13NO/c1-8(2)6-4-3-5-7-9(10)11;1-2-7-3-5-8-6-4-7/h8H,3-7H2,1-2H3,(H,10,11);2-6H2,1H3 |
InChI-Schlüssel |
SVEQKPCITHIBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOCC1.CC(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



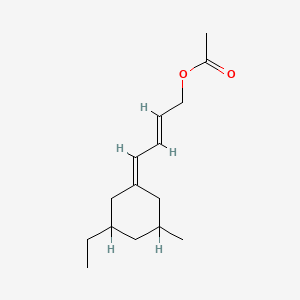

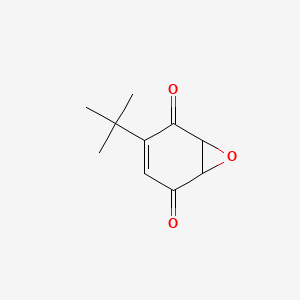
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)

